N-(4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-chloroquinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-chloroquinoxalin-2-amine is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, a phenyl ring, and a quinoxaline ring substituted with chlorine and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-chloroquinoxalin-2-amine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. The resulting pyrazole is then brominated and methylated to introduce the bromine and methyl groups. The phenyl ring is introduced via a Friedel-Crafts acylation reaction. The quinoxaline ring is synthesized separately, often starting from o-phenylenediamine and a suitable diketone. Finally, the two moieties are coupled under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-chloroquinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole and quinoxaline derivatives.
Scientific Research Applications
N-(4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-chloroquinoxalin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-chloroquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide
- N-(4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-yl)-3,5-dichlorobenzamide
Uniqueness
N-(4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-chloroquinoxalin-2-amine is unique due to its specific substitution pattern on the pyrazole and quinoxaline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H13BrClN5 |
---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
N-(4-bromo-5-methyl-2-phenylpyrazol-3-yl)-3-chloroquinoxalin-2-amine |
InChI |
InChI=1S/C18H13BrClN5/c1-11-15(19)18(25(24-11)12-7-3-2-4-8-12)23-17-16(20)21-13-9-5-6-10-14(13)22-17/h2-10H,1H3,(H,22,23) |
InChI Key |
PGRADFWLXGFBPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)NC2=NC3=CC=CC=C3N=C2Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.